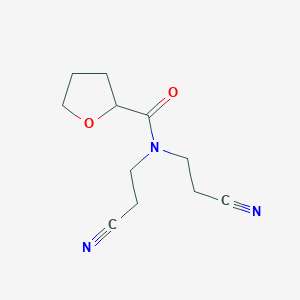
N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide, also known as CTC, is a chemical compound that has been extensively studied for its potential use as a DNA crosslinking agent. It is a small molecule that has been shown to be effective in preventing cancer cell growth and proliferation. The purpose of
Mécanisme D'action
N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide works by crosslinking DNA, which prevents the replication and transcription of DNA, ultimately leading to cell death. The crosslinking of DNA occurs through the formation of covalent bonds between the nitrogen atoms of N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide and the nitrogen atoms of the DNA bases.
Biochemical and Physiological Effects:
N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide has been shown to be highly toxic to cancer cells, with minimal toxicity to normal cells. This selectivity is thought to be due to the increased rate of DNA replication in cancer cells compared to normal cells. Additionally, N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide has been shown to have antimicrobial properties, making it effective against a wide range of bacterial species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide has been shown to have antimicrobial properties, making it effective against a wide range of bacterial species. However, the synthesis of N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide is a complex process that requires a high degree of precision and expertise. Additionally, further research is needed to fully understand the potential side effects of N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide and to optimize its use in cancer therapy.
Orientations Futures
There are several future directions for research on N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the potential side effects of N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide and to optimize its use in cancer therapy. Another area of research is the development of new crosslinking agents that are more effective and less toxic than N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide. Finally, the potential use of N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide as an antimicrobial agent warrants further investigation.
Applications De Recherche Scientifique
N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide has been extensively studied for its potential use as a DNA crosslinking agent. It has been shown to be effective in preventing cancer cell growth and proliferation, making it a promising candidate for cancer therapy. Additionally, N,N-bis(2-cyanoethyl)tetrahydro-2-furancarboxamide has been shown to have antimicrobial properties, making it a potential candidate for use in the treatment of bacterial infections.
Propriétés
IUPAC Name |
N,N-bis(2-cyanoethyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-5-2-7-14(8-3-6-13)11(15)10-4-1-9-16-10/h10H,1-4,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBVGURSEDDZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-cyanoethyl)oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-3-methyl-1-[(2-methylphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4119529.png)
![methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4119532.png)
![ethyl 5-benzyl-2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4119539.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4119544.png)
![1-isobutyl-4-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B4119550.png)
![2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4119559.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4119567.png)
![4-[({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B4119583.png)
![2-[(5-bromo-2-thienyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119589.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-morpholinecarbothioamide](/img/structure/B4119621.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4119628.png)

![methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4119635.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4119642.png)